molecular formula C7H14N2O B15218994 4-Methylpiperidine-3-carboxamide

4-Methylpiperidine-3-carboxamide

Cat. No.: B15218994
M. Wt: 142.20 g/mol
InChI Key: DXTWZLVJJOKRDP-UHFFFAOYSA-N
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Description

4-Methylpiperidine-3-carboxamide is a derivative of piperidine, a six-membered heterocyclic amine. Piperidine derivatives are widely used in the pharmaceutical industry due to their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylpiperidine-3-carboxamide typically involves the reaction of 4-methylpiperidine with a suitable carboxylating agent. One common method is the reaction of

Biological Activity

4-Methylpiperidine-3-carboxamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on recent research findings.

Chemical Structure and Synthesis

This compound belongs to the piperidine family, characterized by a six-membered ring containing nitrogen. The synthesis typically involves the reaction of 4-methylpiperidine with carboxylic acid derivatives, leading to the formation of the amide bond. Various synthetic methods have been reported, enhancing yields and purity.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential in various therapeutic areas:

  • Anticancer Activity : Several derivatives of piperidine have shown promising anticancer effects. For instance, compounds derived from piperidine-3-carboxamide exhibited significant antiproliferative activity against human cancer cell lines, such as melanoma (A375) and hypopharyngeal tumor cells (FaDu) . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways related to cancer progression.
  • Neuropharmacological Effects : Piperidine derivatives are known for their interaction with neurotransmitter systems. Some studies suggest that this compound may act as a dopamine reuptake inhibitor, potentially providing analgesic effects . This highlights its relevance in pain management and neurodegenerative diseases.
  • Antiviral Properties : Research indicates that certain piperidine derivatives can inhibit viral replication, particularly against HIV by targeting CCR5 receptors . This suggests that this compound could be a candidate for antiviral drug development.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative conditions like Alzheimer's disease .
  • Cell Signaling Pathways : The activation or inhibition of specific receptors (e.g., M3 muscarinic acetylcholine receptor) plays a significant role in cell proliferation and survival, particularly in cancer cells .
  • Induction of Apoptosis : The ability to induce apoptosis through intrinsic pathways has been documented for several derivatives, making them valuable in cancer therapy .

Data Summary

The following table summarizes key findings regarding the biological activity of this compound and its derivatives:

Activity Type Target/Mechanism IC50/EC50 Values Reference
AntiproliferativeA375 melanoma cell lineIC50 = 0.88 µM
Apoptosis InductionIntrinsic pathwayEC50 = 1.24 µM
CCR5 InhibitionHIV-1 single cycle assayIC50 = 25.73 nM
Dopamine Reuptake InhibitionPain reliefNot specified

Case Studies

  • Anticancer Study : A study evaluated the efficacy of piperidine derivatives in inducing apoptosis in FaDu cells. The results indicated that specific structural modifications significantly enhanced cytotoxicity compared to standard treatments like bleomycin .
  • Neuropharmacological Assessment : Another investigation focused on the analgesic properties of synthesized piperidine derivatives, demonstrating their potential as dopamine reuptake inhibitors in animal models .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4-methylpiperidine-3-carboxamide

InChI

InChI=1S/C7H14N2O/c1-5-2-3-9-4-6(5)7(8)10/h5-6,9H,2-4H2,1H3,(H2,8,10)

InChI Key

DXTWZLVJJOKRDP-UHFFFAOYSA-N

Canonical SMILES

CC1CCNCC1C(=O)N

Origin of Product

United States

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